molecular formula C23H23ClN2O5 B6421653 5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618425-06-2

5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B6421653
CAS No.: 618425-06-2
M. Wt: 442.9 g/mol
InChI Key: YMPUGCWPPGLAPS-XUTLUUPISA-N
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Description

5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H23ClN2O5 and its molecular weight is 442.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is 442.1295495 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 5-(4-chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity. Understanding its biological effects is crucial for evaluating its therapeutic potential in various medical applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN4O3C_{25}H_{21}ClN_{4}O_{3}, with a molecular weight of approximately 492.98 g/mol. The structure features a pyrrolone core, chlorophenyl group, and a dihydrobenzo[dioxin] moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that the compound exhibits anticancer activity through several mechanisms:

  • Inhibition of Tumor Growth : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including ovarian and breast cancer cells. The IC50 values ranged from 0.5 to 3.0 μM depending on the cell type and treatment duration .
  • Mechanism of Action : The compound appears to engage with specific intracellular targets relevant to cancer progression, leading to apoptosis in treated cells. This was confirmed through quantitative capillary electrophoresis assays that measured target protein levels post-treatment .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties :

  • Protection Against Neurotoxicity : In models of neurodegeneration, particularly those involving oxidative stress, the compound demonstrated a capacity to protect neuronal cells from damage. This effect is attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses .
  • Potential in Neurodegenerative Diseases : Given its structural features, there is ongoing research into its efficacy against conditions such as Alzheimer's disease and Parkinson's disease.

Table 1: Biological Activity Summary

Activity TypeTarget Cell LinesIC50 (μM)Mechanism of Action
AnticancerSK-OV-3 (Ovarian)3.0Apoptosis induction via target engagement
AnticancerMCF-7 (Breast)1.5Inhibition of proliferation
NeuroprotectionNeuronal Cells0.5Modulation of oxidative stress

Case Study 1: Ovarian Cancer Treatment

A study conducted on SK-OV-3 ovarian cancer cells treated with the compound at varying concentrations showed significant dose-dependent inhibition of cell growth. The treatment resulted in a marked decrease in pirin protein levels, which is associated with tumor growth regulation.

Case Study 2: Neuroprotection in Oxidative Stress Models

In a neurotoxicity model using SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in improved cell viability compared to untreated controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Properties

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5/c1-25(2)9-10-26-20(14-3-6-16(24)7-4-14)19(22(28)23(26)29)21(27)15-5-8-17-18(13-15)31-12-11-30-17/h3-8,13,20,27H,9-12H2,1-2H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPUGCWPPGLAPS-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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